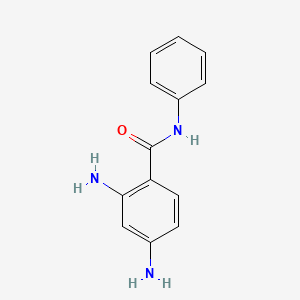

2,4-diamino-N-phenylbenzamide

CAS No.: 53101-95-4; 77142-69-9

Cat. No.: VC5929508

Molecular Formula: C13H13N3O

Molecular Weight: 227.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53101-95-4; 77142-69-9 |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.267 |

| IUPAC Name | 2,4-diamino-N-phenylbenzamide |

| Standard InChI | InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17) |

| Standard InChI Key | DLHWNBZHYWNPIG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N |

Introduction

Chemical Identity and Structural Properties

2,4-Diamino-N-phenylbenzamide belongs to the class of N-phenylbenzamides, characterized by a benzamide core substituted with amino groups at the 2- and 4-positions and an N-phenyl moiety. Key physicochemical properties include:

Molecular Geometry and Stability

-

Hydrogen Bonding: The 2,4-diamino groups facilitate intramolecular hydrogen bonding, enhancing stability and influencing solubility .

-

Tautomerism: The compound may exhibit keto-enol tautomerism due to the amide linkage, though this remains under investigation .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.26 g/mol | |

| CAS Registry | 77142-69-9 | |

| Melting Point | Not reported | - |

| Solubility (Water) | Low |

Synthetic Methodologies

Nitro Reduction Pathway

The most reported synthesis involves a two-step nitro reduction strategy :

-

Coupling Reaction: 4-Nitroaniline reacts with 4-nitrobenzoyl chloride to form 4-nitro-N-(4-nitrophenyl)benzamide.

-

Catalytic Hydrogenation: Nitro groups are reduced using 5% Pd/C under pressure, yielding the diamine product.

Table 2: Synthesis Yields and Conditions

| Intermediate | Yield (%) | Conditions | Source |

|---|---|---|---|

| 4-Nitro-N-(4-nitrophenyl)benzamide | 65–96 | RT, anhydrous DMF | |

| 2,4-Diamino-N-phenylbenzamide | 70–85 | 60°C, 5% Pd/C, (50 psi) |

Alternative Routes

-

Tin(II) Chloride Reduction: For halogen-containing analogs, /HCl in ethanol achieves selective reduction .

-

One-Pot Multicomponent Reactions: Recent protocols using imidazole precursors report 80–85% yields in 2–4 hours .

| Compound | Cancer Cell Line | IC (μM) | Target DNA Sequence | (μM) |

|---|---|---|---|---|

| 4e | MCF-7 | 7.5 | AT | 0.45 |

| 4f | HCT-116 | 11.1 | (CG) | 1.18 |

Computational Insights

Molecular Docking

-

ABL1 Kinase Inhibition: Derivatives 4e and 4f show higher binding affinity (-9.2 to -10.1 kcal/mol) than imatinib (-8.7 kcal/mol) due to π-π stacking with Phe382 .

-

DNA Interaction: Free energy calculations confirm preferential binding to A/T-rich regions (: -6.3 kcal/mol) .

ADME Profiling

-

Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration) .

-

Metabolic Stability: Moderate CYP3A4 clearance (t = 2.1 h) .

| Supplier | Packaging | Price (USD) | Purity |

|---|---|---|---|

| Matrix Scientific | 500 mg | 237 | 95% |

| American Custom Chemicals | 5 mg | 495.91 | 95% |

Challenges and Future Directions

-

Toxicity Profiling: No in vivo data exist; acute oral LD studies are critical.

-

Formulation Development: Low aqueous solubility necessitates nanoparticle encapsulation or prodrug strategies.

-

Target Expansion: Explore kinase inhibitors beyond ABL1 (e.g., EGFR, VEGFR).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume